![molecular formula C32H26N4O7 B13428646 [(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-purin-9-yloxolan-2-yl]methyl benzoate](/img/structure/B13428646.png)
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-purin-9-yloxolan-2-yl]methyl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2’,3’,5’-Tri-O-benzoyl-2’-C-methyl-b-D-ribofuranosyl)purine is a novel modified nucleoside that was synthesized and patented in 1993. This compound exhibits significant antiviral, anticancer, and DNA-activating properties. It has been shown to inhibit HIV replication by targeting the viral reverse transcriptase enzyme and also inhibits the growth of human cancer cells in culture .
準備方法
The synthesis of 9-(2’,3’,5’-Tri-O-benzoyl-2’-C-methyl-b-D-ribofuranosyl)purine involves several steps. The key synthetic intermediate, γ-keto aldehyde, can be obtained from tetrahydrofuran, which is prepared by hydrogenation of dihydrofuran using 10% palladium-carbon. Treatment of the intermediate with indole in dichloromethane under acidic conditions affords the protected carbazole. Deprotection with methanolic sodium hydroxide yields the final product .
化学反応の分析
9-(2’,3’,5’-Tri-O-benzoyl-2’-C-methyl-b-D-ribofuranosyl)purine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium-carbon for hydrogenation and methanolic sodium hydroxide for deprotection. The major products formed from these reactions include protected carbazole and its deprotected form .
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it serves as a substrate for ribonucleotide reductase and phosphoramidite synthase, which convert it into its monophosphate form. In biology and medicine, it is studied for its antiviral and anticancer properties. It inhibits HIV replication by targeting the viral reverse transcriptase enzyme and inhibits the growth of human cancer cells in culture .
作用機序
The mechanism of action of 9-(2’,3’,5’-Tri-O-benzoyl-2’-C-methyl-b-D-ribofuranosyl)purine involves its conversion into its monophosphate form by ribonucleotide reductase and phosphoramidite synthase. The monophosphate form can be further converted into the triphosphate form by phosphatases or polymerases. This compound inhibits HIV replication by targeting the viral reverse transcriptase enzyme, thereby preventing the synthesis of viral DNA. It also inhibits the growth of human cancer cells by interfering with DNA synthesis and repair .
類似化合物との比較
Similar compounds to 9-(2’,3’,5’-Tri-O-benzoyl-2’-C-methyl-b-D-ribofuranosyl)purine include other modified nucleosides such as 2’-C-Methyl-2’,3’,5’-tri-O-benzoyl-beta-D-6-methylpurine riboside and 6-Methyl-9-(2-C-methyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)purine. These compounds also exhibit antiviral and anticancer properties but differ in their specific chemical structures and mechanisms of action. The unique aspect of 9-(2’,3’,5’-Tri-O-benzoyl-2’-C-methyl-b-D-ribofuranosyl)purine is its ability to inhibit HIV replication by targeting the viral reverse transcriptase enzyme.
特性
分子式 |
C32H26N4O7 |
|---|---|
分子量 |
578.6 g/mol |
IUPAC名 |
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-purin-9-yloxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C32H26N4O7/c1-32(43-30(39)23-15-9-4-10-16-23)26(42-29(38)22-13-7-3-8-14-22)25(18-40-28(37)21-11-5-2-6-12-21)41-31(32)36-20-35-24-17-33-19-34-27(24)36/h2-17,19-20,25-26,31H,18H2,1H3/t25-,26-,31-,32-/m1/s1 |
InChIキー |
PGGMXOXSXMZXJF-QBQKZGEHSA-N |
異性体SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=CN=CN=C32)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
正規SMILES |
CC1(C(C(OC1N2C=NC3=CN=CN=C32)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-isopropyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13428563.png)
![(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-hydroxybut-2-enamide](/img/structure/B13428564.png)
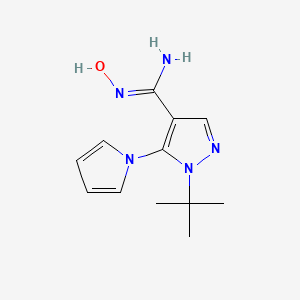
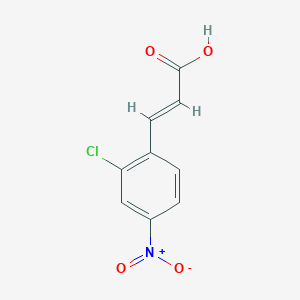
![methyl (4R)-4-[(5S,6R,8S,9S,10S,13R,14S,17R)-6-ethyl-10,13-dimethyl-3,7-dioxo-2,4,5,6,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13428587.png)

![(3S,11bS)-9,10-dihydroxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B13428602.png)
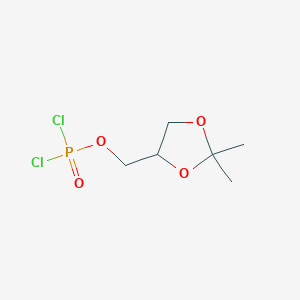


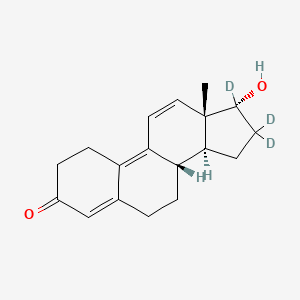
![6-[2,6-Difluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]phenoxy]hexyl prop-2-enoate](/img/structure/B13428622.png)
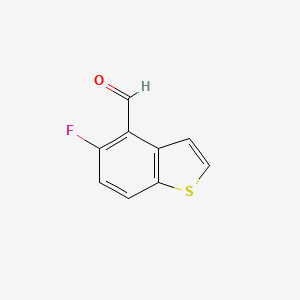
![3-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-amine](/img/structure/B13428632.png)
